
Endogenous Substrates of ADAM17 In Vivo: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AMS-17

Cat. No.: B12418300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α

Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast

array of physiological and pathological processes. By cleaving the extracellular domains of its

membrane-bound substrates, a process termed "ectodomain shedding," ADAM17 releases

soluble signaling molecules that can act in an autocrine, paracrine, or endocrine fashion. This

post-translational modification is a critical regulatory step in diverse biological pathways,

including inflammation, cell proliferation, and development. The dysregulation of ADAM17

activity has been implicated in numerous diseases, such as cancer, inflammatory disorders,

and cardiovascular diseases, making it a prime therapeutic target.

This technical guide provides an in-depth overview of the known endogenous substrates of

ADAM17 that have been validated in vivo. It is designed to serve as a comprehensive resource

for researchers, scientists, and drug development professionals, offering quantitative data on

substrate shedding, detailed experimental methodologies, and visual representations of key

signaling pathways and experimental workflows.

In Vivo Endogenous Substrates of ADAM17
ADAM17 has a broad substrate repertoire, with over 80 identified proteins to date.[1] The in

vivo validation of these substrates is crucial for understanding the physiological and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b12418300?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC5688260/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathophysiological functions of this key sheddase. Studies utilizing genetic mouse models,

such as ADAM17 knockout (Adam17-/-), hypomorphic (Adam17ex/ex), and tissue-specific

conditional knockout mice, have been instrumental in identifying and validating its endogenous

substrates.[2][3]

Key families of ADAM17 substrates validated in vivo include:

Tumor Necrosis Factor (TNF) Superfamily: TNF-α and its receptors, TNFR1 and TNFRII, are

cornerstone substrates of ADAM17. The shedding of TNF-α is a critical step in mediating

inflammatory responses.[4]

Epidermal Growth Factor Receptor (EGFR) Ligands: A multitude of EGFR ligands, including

Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), Heparin-binding EGF-like

growth factor (HB-EGF), and Epiregulin, are processed by ADAM17. This shedding activates

EGFR signaling, which is vital for development and tissue repair but is also frequently

dysregulated in cancer.[1][5]

Interleukin-6 Receptor (IL-6R): ADAM17-mediated shedding of IL-6R is a key step in

initiating IL-6 trans-signaling, a pro-inflammatory pathway implicated in chronic inflammatory

diseases and cancer.[2][3]

Adhesion Molecules: L-selectin (CD62L), a cell adhesion molecule crucial for leukocyte

trafficking, is a well-established in vivo substrate of ADAM17.[6][7]

Other Cytokine and Growth Factor Receptors: Receptors such as the Colony-Stimulating

Factor 1 Receptor (CSF1R) and Kit ligand 2 are also shed by ADAM17, often in a manner

regulated by the accessory protein iRhom2.[8][9]

Quantitative Analysis of ADAM17 Substrate
Shedding In Vivo
The following tables summarize quantitative data on the shedding of key ADAM17 substrates

from in vivo studies. These data, primarily derived from ELISA and mass spectrometry

analyses of tissues and biofluids from genetic mouse models, provide insights into the extent of

ADAM17-dependent cleavage under various physiological and pathological conditions.
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Substrate
Mouse
Model

Tissue/Biofl
uid

Method

Fold
Change
(WT vs.
ADAM17-
deficient)

Reference

TNF-α

ADAM17

hypomorphic

(Adam17ex/e

x)

Kidney

Lysate
ELISA

Significantly

reduced in

Adam17ex/ex

mice after

ischemia-

reperfusion

injury.

[10][11]

TGF-α

ADAM17

hypomorphic

(Adam17ex/e

x)

Kidney

Lysate
ELISA

Significantly

reduced in

Adam17ex/ex

mice after

ischemia-

reperfusion

injury.

[10][11]

Amphiregulin

(AREG)

ADAM17

hypomorphic

(Adam17ex/e

x)

Kidney

Lysate
ELISA

Significantly

reduced in

Adam17ex/ex

mice after

ischemia-

reperfusion

injury.

[10][11]

Soluble

TNFR1α

Ovarian

cancer

mouse model

treated with

D1(A12)

antibody

Ascites ELISA

4.4-fold

decrease in

treated mice.

[1]
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Soluble

Amphiregulin

(AREG)

Ovarian

cancer

mouse model

treated with

D1(A12)

antibody

Ascites ELISA

5.4-fold

decrease in

treated mice.

[1]

Soluble TGF-

α

Ovarian

cancer

mouse model

treated with

D1(A12)

antibody

Ascites ELISA

15-fold

decrease in

treated mice.

[1]

Soluble IL-6R

(sIL-6R)

ADAM17

hypomorphic

(Adam17ex/e

x)

Serum ELISA

Elevated sIL-

6R levels

after LPS

challenge are

abrogated in

Adam17ex/ex

mice.

[3][12]
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Substrate
Cell
Type/Condition

Method
Key
Quantitative
Finding

Reference

CD62L (L-

selectin)

Primary B cells

from

Adam17flox/flox/

CD19-Cre mice

Flow Cytometry

Higher cell

surface levels of

CD62L on

ADAM17-

deficient B cells.

[6]

HB-EGF, TGF-α,

Amphiregulin

Tylosis with

esophageal

cancer (TOC)

patient-derived

keratinocytes

(with iRHOM2

mutations)

ELISA

Significantly

higher

constitutive

shedding

compared to

control

keratinocytes.

[13]

TNF-α

Tylosis with

esophageal

cancer (TOC)

patient-derived

keratinocytes

and PBMCs (with

iRHOM2

mutations)

ELISA

Significantly

higher shedding

upon PMA

stimulation

compared to

controls.

[13]

Experimental Protocols
In Vivo Validation of ADAM17 Substrates using Genetic
Mouse Models and Ischemia-Reperfusion Injury (IRI)
This protocol outlines the key steps for validating ADAM17 substrates in the context of kidney

injury, as adapted from Kefaloyianni et al., 2016.[10][11][14][15][16]

Objective: To quantify the levels of soluble ADAM17 substrates in the kidneys of wild-type and

ADAM17 hypomorphic (Adam17ex/ex) mice following IRI.
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Materials:

Wild-type and Adam17ex/ex mice

Surgical instruments for mouse surgery

Anesthesia (e.g., isoflurane)

Phosphate-buffered saline (PBS)

Tissue protein extraction reagent (e.g., T-PER, Thermo Fisher Scientific)

Protease inhibitor cocktail

BCA protein assay kit

Commercially available ELISA kits for mouse TNF-α, TGF-α, and Amphiregulin

Microplate reader

Procedure:

Induction of Ischemia-Reperfusion Injury:

Anesthetize wild-type and Adam17ex/ex mice.

Perform a midline laparotomy to expose the renal pedicles.

Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps

for a defined period (e.g., 30 minutes).

Remove the clamps to allow reperfusion.

Suture the abdominal wall and skin.

Provide post-operative care, including analgesia and hydration.

Tissue Collection and Lysate Preparation:
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At desired time points post-IRI (e.g., 2 days), euthanize the mice.

Perfuse the kidneys with cold PBS to remove blood.

Excise the kidneys and snap-freeze them in liquid nitrogen or process them immediately.

Homogenize the kidney tissue in protein extraction reagent containing a protease inhibitor

cocktail.

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet

cellular debris.

Collect the supernatant (kidney lysate).

Quantification of Soluble Substrates by ELISA:

Determine the total protein concentration of the kidney lysates using a BCA protein assay.

Perform ELISAs for soluble TNF-α, TGF-α, and Amphiregulin according to the

manufacturer's instructions.

Briefly, coat microplate wells with capture antibody, add standards and kidney lysate

samples, followed by detection antibody and substrate.

Measure the absorbance using a microplate reader.

Calculate the concentration of each substrate in the samples based on the standard curve.

Normalize the substrate concentrations to the total protein concentration of the respective

lysates.

Data Analysis:

Compare the normalized concentrations of soluble substrates between wild-type and

Adam17ex/ex mice at each time point.

Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the

significance of any observed differences.
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Mass Spectrometry-Based Proteomic Identification of
the ADAM17 Sheddome
This protocol provides a general workflow for identifying ADAM17 substrates using quantitative

proteomics, a powerful and unbiased approach.[9][17][18][19][20][21]

Objective: To identify and quantify proteins shed from the cell surface in an ADAM17-

dependent manner.

Materials:

Cell lines or primary cells from wild-type and ADAM17-deficient mice (or human cells with

ADAM17 knockdown/knockout).

Cell culture reagents.

ADAM17 activator (e.g., Phorbol 12-myristate 13-acetate - PMA) or inhibitor (e.g., TAPI-2).

Serum-free cell culture medium.

Reagents for protein concentration and buffer exchange (e.g., centrifugal filter units).

Reagents for protein digestion (e.g., trypsin).

Reagents for peptide labeling (e.g., iTRAQ or TMT, optional for quantitative proteomics).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

Cell Culture and Treatment:

Culture wild-type and ADAM17-deficient cells to near confluence.

Wash the cells with serum-free medium to remove any contaminating proteins.
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Incubate the cells in serum-free medium with or without an ADAM17 activator (e.g., PMA)

or inhibitor for a defined period.

Secretome Collection and Preparation:

Collect the conditioned medium (secretome).

Centrifuge the medium to remove any detached cells or debris.

Concentrate the proteins in the secretome and exchange the buffer using centrifugal filter

units.

Protein Digestion and Peptide Preparation:

Denature, reduce, and alkylate the proteins in the concentrated secretome.

Digest the proteins into peptides using trypsin.

(Optional) Label the resulting peptides with isobaric tags (e.g., iTRAQ, TMT) for

quantitative comparison between different conditions.

LC-MS/MS Analysis:

Separate the peptides by liquid chromatography based on their physicochemical

properties.

Analyze the eluting peptides by tandem mass spectrometry to determine their amino acid

sequence and relative abundance.

Data Analysis:

Use proteomics software to identify the proteins present in the secretome by searching the

MS/MS data against a protein database.

Quantify the relative abundance of each identified protein between the different

experimental conditions (e.g., wild-type vs. ADAM17-deficient, stimulated vs.

unstimulated).
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Identify potential ADAM17 substrates as proteins whose abundance in the secretome is

significantly reduced in ADAM17-deficient cells or in the presence of an ADAM17 inhibitor,

and/or increased upon ADAM17 activation.

Validation:

Validate candidate substrates using orthogonal methods such as Western blotting or

ELISA.

Signaling Pathways and Experimental Workflows
ADAM17-Mediated Signaling Pathways
ADAM17 is a central node in several critical signaling pathways. Its shedding activity initiates

downstream signaling cascades that regulate a wide range of cellular processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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